molecular formula C13H10N2O5S B2882663 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid CAS No. 866152-23-0

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid

Cat. No.: B2882663
CAS No.: 866152-23-0
M. Wt: 306.29
InChI Key: MFOPMXBHLASXHJ-UHFFFAOYSA-N
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Description

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid (CAS: 866152-23-0) is a thiophene-based carboxylic acid derivative with a molecular formula of C₁₃H₁₀N₂O₅S and a molecular weight of 306.30 g/mol . The compound features a nitrobenzoyl substituent at the 3-position of the thiophene ring, which introduces strong electron-withdrawing effects and may enhance reactivity in biological or synthetic contexts. Its structural uniqueness lies in the combination of the thiophene backbone, methyl group at C4, and the nitro-substituted benzoyl amide at C2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-[(3-nitrobenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c1-7-6-21-11(13(17)18)10(7)14-12(16)8-3-2-4-9(5-8)15(19)20/h2-6H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOPMXBHLASXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 4-methylthiophene-2-carboxylic acid to introduce the nitro group, followed by the reaction with 3-nitrobenzoyl chloride to form the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Reduction of the nitro group: Forms 4-Methyl-3-[(3-aminobenzoyl)amino]-2-thiophenecarboxylic acid.

    Reduction of the carboxylic acid group: Forms 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenemethanol.

Scientific Research Applications

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid is a complex organic compound with a structure that includes a thiophene ring, a carboxylic acid group, and a nitrobenzoyl moiety. It has a molecular formula of C13H10N2O5SC_{13}H_{10}N_{2}O_{5}S and a molar mass of approximately 306.29 g/mol. The compound's structure features a thiophene ring with substitutions at the 2-position (carboxylic acid), 3-position (amino group), and 4-position (methyl group), along with a 3-nitrobenzoyl group attached to the amino nitrogen. The presence of these functional groups contributes to the compound's reactivity.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method involves the nitration of 4-methylthiophene-2-carboxylic acid to introduce the nitro group, followed by the reaction with 3-nitrobenzoyl chloride to form the amide bond. Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Applications in Scientific Research

This compound has potential applications in:

  • Medicinal Chemistry: It can serve as a lead compound for developing new pharmaceuticals due to its structural features that may influence biological activity.
  • Materials Science: It can be utilized for creating functionalized polymers or as an intermediate in organic synthesis for various chemical products.
  • Chemistry: It serves as a building block in the synthesis of complex molecules.
  • Biology: It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine: It is explored for potential use in drug development, particularly in the design of novel therapeutic agents.
  • Industry: It is utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

The reactivity of this compound allows it to undergo various chemical reactions. The carboxylic acid group can undergo typical acid-base reactions, while the amino group can participate in nucleophilic substitutions. The nitro group can be reduced under specific conditions to yield amines, which may further react to form various derivatives. The compound is also likely to engage in coupling reactions typical of aromatic compounds due to the presence of both the thiophene and benzoyl functionalities.

Types of reactions it can undergo include:

  • Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Major products formed from these reactions include:

  • Reduction of the nitro group: Forms 4-Methyl-3-[(3-aminobenzoyl)amino]-2-thiophenecarboxylic acid.
  • Reduction of the carboxylic acid group: Forms 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenemethanol.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Thiophene Derivatives with Varied Acyl Substituents

The following analogs share the thiophene-carboxylic acid core but differ in substituents, significantly altering their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid C₁₃H₁₀N₂O₅S 306.30 866152-23-0 3-Nitrobenzoyl amide
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid C₁₃H₉Cl₂NO₃S 330.19 866152-24-1 2,6-Dichlorobenzoyl amide
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid C₁₈H₁₃NO₄S 339.37 849333-95-5 3-Phenoxybenzoyl amide

Key Observations :

  • Lipophilicity : The dichloro analog (LogP ~3.1 estimated) is likely more lipophilic than the nitro derivative (LogP ~2.5), which could influence membrane permeability in biological systems.

Comparison with Articaine and Related Anesthetics

Articaine (methyl 4-methyl-3-[(N-propylalanyl)amino]thiophene-2-carboxylate hydrochloride, CAS: 23964-57-0) shares structural similarities but differs in key functional groups:

Property This compound Articaine Hydrochloride
Core Structure Thiophene-carboxylic acid Thiophene-methyl ester
Substituents Nitrobenzoyl amide Propylamino-propionamido, methyl ester
Molecular Weight 306.30 g/mol 320.84 g/mol
Bioactivity Not well-documented (potential synthetic intermediate) Potent local anesthetic (LD₅₀: 37 mg/kg in mice)
Metabolism Likely hydrolytic or reductive pathways Dual metabolism via esterases and hepatic enzymes

Functional Differences :

  • Articaine’s ester group enables rapid hydrolysis by plasma esterases, contributing to its short duration of action . The nitrobenzoyl group in the target compound lacks such labile bonds, suggesting slower metabolic degradation.
  • The nitro group may confer redox activity, making the compound a candidate for prodrug development or enzyme inhibition, unlike Articaine’s purely anesthetic application.

Antimicrobial Thiophene Derivatives

highlights thiophene derivatives with modified amino groups exhibiting antimicrobial activity. For example:

  • 4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid isopropylamide showed lower MIC values against S. aureus compared to its propylamide analog, indicating that bulky substituents (e.g., isopropyl) enhance potency .
  • 3-[(Chloroacetyl)amino]-2-thiophenecarboxylic acid methyl ester (CAS: 146381-88-6) demonstrated activity against Gram-positive bacteria, suggesting chloroacetyl groups improve target binding .

However, empirical antimicrobial data is currently lacking.

Biological Activity

4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid is a synthetic organic compound characterized by a thiophene ring, a nitrobenzoyl group, and a carboxylic acid functional group. With the molecular formula C13H10N2O5SC_{13}H_{10}N_{2}O_{5}S, it has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The compound's structure allows for various chemical reactions, including oxidation and reduction processes. Notably, the nitro group can be reduced to an amino group, which may enhance its biological interactions. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially influencing their activity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives is well-documented. In vitro studies have shown that certain thiophene compounds can inhibit pro-inflammatory cytokine production. Although direct studies on this specific compound are sparse, the presence of the carboxylic acid moiety is often associated with anti-inflammatory activity in related compounds .

The biological activity of this compound likely involves its interaction with cellular targets. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the thiophene ring's ability to participate in π-π stacking could modulate protein function .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialPotential against Gram-positive
Anti-inflammatoryInhibition of cytokine production
Cellular InteractionModulation via π-π interactions

Case Study: Antimicrobial Activity

In a comparative study involving various thiophene derivatives, it was found that those with nitro substituents displayed enhanced antibacterial properties. The study utilized disc diffusion methods to evaluate the effectiveness against multiple bacterial strains, revealing that compounds similar to this compound exhibited zones of inhibition comparable to established antibiotics .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of thiophene derivatives in a murine model of inflammation. The results indicated that these compounds significantly reduced edema and inflammatory markers in treated subjects compared to controls. This suggests a potential therapeutic role for this compound in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid?

Answer:
The compound can be synthesized via acylation reactions using nitrobenzoyl chloride or anhydrides. A typical procedure involves:

  • Reacting a thiophene-3-amine precursor (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) with 3-nitrobenzoyl chloride in dry dichloromethane (CH₂Cl₂) under nitrogen reflux .
  • Purification via reverse-phase HPLC with gradients of MeCN:H₂O (30% → 100%) to isolate the product .
  • Yield optimization by adjusting stoichiometric ratios (e.g., 1.2 equivalents of acylating agent) and reaction times (e.g., overnight reflux) .

Basic: Which characterization techniques are critical for confirming the compound’s structure?

Answer:

  • Spectroscopy :
    • IR : Identify functional groups (C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR in DMSO-d6 to assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks (carboxylic acid at ~170 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺: 307.06) and LC-MS .

Basic: What structural features influence the biological activity of this compound?

Answer:

  • The 3-nitrobenzoyl group introduces electron-withdrawing effects, enhancing electrophilic interactions with biological targets .
  • Substitutions on the thiophene ring (e.g., methyl at C4) improve steric stability, while the carboxylic acid group enables hydrogen bonding .
  • Comparative studies show that amino group positioning (e.g., meta vs. para) significantly impacts antimicrobial potency .

Advanced: How can researchers optimize synthetic yield and purity?

Answer:

  • Reaction Conditions : Use anhydrous CH₂Cl₂, inert atmosphere (N₂), and controlled reflux to minimize side reactions .
  • Purification : Employ gradient HPLC (MeCN:H₂O) for high-purity isolation (>95%) .
  • Yield Enhancement : Optimize stoichiometry (e.g., 1.2:1 acylating agent:amine ratio) and post-reaction quenching (e.g., NaHCO₃ wash to remove excess acid) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Assays : Replicate experiments under consistent conditions (e.g., MIC testing in Mueller-Hinton broth) .
  • SAR Analysis : Compare substituent effects (e.g., replacing nitro with chloro groups) to identify activity trends .
  • Data Normalization : Use internal controls (e.g., ciprofloxacin for antimicrobial studies) to calibrate results .

Advanced: What analytical methods validate the compound’s identity and purity?

Answer:

  • HPLC-PDA : Purity >97% with a retention time matching reference standards .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • XRD/TGA : Assess crystallinity and thermal stability to rule out polymorphic impurities .

Advanced: How to design structure-activity relationship (SAR) studies for enhanced antimicrobial activity?

Answer:

  • Substituent Screening : Synthesize analogs with varied substituents (e.g., CF₃, OH) at the benzoyl or thiophene positions .
  • Bioactivity Testing : Measure MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Docking Studies : Model interactions with bacterial targets (e.g., DNA gyrase) to prioritize modifications .

Advanced: What mechanisms explain the compound’s interactions with biological targets?

Answer:

  • Enzyme Inhibition : The nitro group may disrupt NAD⁺ binding in dehydrogenases, while the carboxylic acid chelates metal ions in active sites .
  • Membrane Disruption : Amphiphilic properties (hydrophobic thiophene vs. hydrophilic COOH) could enhance penetration into lipid bilayers .
  • Validation : Use SPR (surface plasmon resonance) to quantify binding affinity to target proteins .

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